Monalazone disodium is derived from benzoic acid through chemical modifications that introduce sulfonyl and chlorosulfamoyl groups. Its classification falls under disinfectants and antiseptics, specifically targeting applications in gynecology and reproductive health. The compound's International Nonproprietary Name (INN) is Monalazone disodium, reflecting its status as a medicinal agent .
The synthesis of Monalazone disodium involves several key steps:
Monalazone disodium has a molecular formula of with a molar mass of approximately 235.64 g/mol .
The three-dimensional structure can be visualized using molecular modeling software, which shows how the functional groups interact spatially to influence reactivity and biological activity.
Monalazone disodium participates in various chemical reactions:
The reactions yield various products, including:
Monalazone disodium exhibits its antimicrobial effects primarily by disrupting microbial cell membranes.
This mechanism is supported by studies demonstrating its efficacy against a range of microorganisms, including bacteria and fungi .
Monalazone disodium possesses several notable physical and chemical properties:
Monalazone disodium has diverse scientific applications across several fields:
The early 20th century witnessed significant innovation in antimicrobial chemotherapy, particularly with sulfonylbenzoic acid derivatives. These compounds emerged as pivotal agents due to their potent chlorine-releasing properties, which enabled broad-spectrum activity against pathogens. Researchers focused on modifying the benzoic acid scaffold with sulfonamide and halogen groups, enhancing stability and bactericidal efficacy. This chemical evolution addressed critical needs in pre-antibiotic-era medicine, where topical and environmental disinfection were paramount. Derivatives like halazone (used for water purification) laid groundwork for optimizing electron-withdrawing substituents that increased oxidative antimicrobial capacity. The strategic placement of chlorosulfamoyl groups proved essential for membrane disruption in Gram-positive and Gram-negative bacteria, establishing a template for later analogs like monalazone disodium [2].
Monalazone disodium (CAS 61477-95-0) was first synthesized in 1937, marking a deliberate advancement in antiseptic design. Its core structure—4-(chlorosulfamoyl)benzoic acid—was engineered as a water-soluble disodium salt (molecular formula C~7~H~6~ClNO~4~S·2Na), enabling practical formulation for clinical use. Early pharmacological studies classified it as a membrane-active disinfectant with dual spermicidal and antimicrobial properties [2] [6]. Unlike systemic antibiotics, monalazone targeted localized infections, leading to its approval as a vaginal antiseptic. Initial products (e.g., Spergisin and Speton) delivered monalazone via tablets designed for topical action, leveraging high water solubility (410 g/L at 20°C) for rapid biofilm penetration [6] [8]. By 1940, it was commercially established in Europe for gynecological prophylaxis, reflecting its niche in infection control.
Monalazone disodium’s mechanism and applications are best understood through comparison with structural analogs:
Table 1: Structural and Functional Comparison of Chlorine-Releasing Antiseptics
Compound | Key Structural Feature | Primary Application | Stability in Water |
---|---|---|---|
Monalazone disodium | 4-(chlorosulfamoyl)benzoate | Vaginal disinfection/spermicide | High (410 g/L solubility) |
Halazone | 4-(dichlorosulfamoyl)benzoate | Water purification | Moderate (dechlorinates rapidly) |
Chloramine-T | N-chloro tosylamide | Surface disinfection | Low (requires alkaline pH) |
Table 2: Physicochemical Properties of Monalazone Disodium
Property | Value |
---|---|
Molecular Weight | 281.64 g/mol (as disodium salt) |
Density | 1.612 g/cm³ at 20°C |
Boiling Point | 576.85°C at 101.3 kPa |
Vapor Pressure | 0 Pa at 25°C |
This comparative analysis underscores monalazone’s design rationale: balancing oxidative potency with tissue tolerance for intimate applications. Its adoption in combination products (e.g., Malun 25 with estradiol benzoate) further highlighted its role in synergic formulations [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: